molecular formula C12H11NO3 B13674042 Methyl 8-methoxyquinoline-7-carboxylate

Methyl 8-methoxyquinoline-7-carboxylate

Cat. No.: B13674042
M. Wt: 217.22 g/mol
InChI Key: FXIAVIRPDJUAOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxyquinoline-7-carboxylate typically involves the reaction of 8-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxyquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 8-methoxyquinoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and the nature of the coordination complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-methoxyquinoline-7-carboxylate is unique due to its specific functional groups, which allow for diverse chemical reactions and applications. Its methoxy and ester groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 8-methoxyquinoline-7-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11-9(12(14)16-2)6-5-8-4-3-7-13-10(8)11/h3-7H,1-2H3

InChI Key

FXIAVIRPDJUAOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CC=C2)C(=O)OC

Origin of Product

United States

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